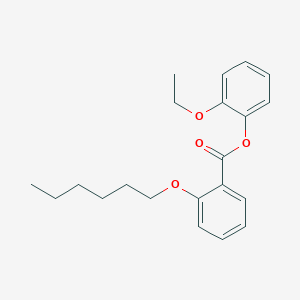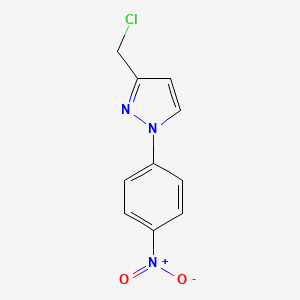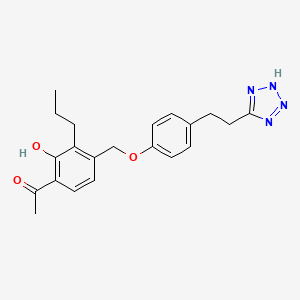
Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(2-(2H-tetrazol-5-yl)ethyl)phenoxy)methyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(2-(2H-tetrazol-5-yl)ethyl)phenoxy)methyl)phenyl)- is a complex organic compound with a unique structure that includes a hydroxy group, a propyl chain, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(2-(2H-tetrazol-5-yl)ethyl)phenoxy)methyl)phenyl)- typically involves multiple steps. One common method starts with the reaction of acetyl chloride with 2-propyl-phenol in the presence of aluminum chloride in nitrobenzene at room temperature . This reaction forms the core structure, which is then further modified through a series of reactions to introduce the tetrazole ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(2-(2H-tetrazol-5-yl)ethyl)phenoxy)methyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl rings.
Scientific Research Applications
Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(2-(2H-tetrazol-5-yl)ethyl)phenoxy)methyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(2-(2H-tetrazol-5-yl)ethyl)phenoxy)methyl)phenyl)- involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to receptors or enzymes and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 4’-hydroxy-3’,5’-dimethoxy-: Similar structure but with methoxy groups instead of the tetrazole ring.
1-(4-hydroxy-3-propylphenyl)Ethanone: Lacks the tetrazole ring but has a similar core structure.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group instead of the tetrazole ring.
Uniqueness
The presence of the tetrazole ring in Ethanone, 1-(2-hydroxy-3-propyl-4-((4-(2-(2H-tetrazol-5-yl)ethyl)phenoxy)methyl)phenyl)- makes it unique compared to other similar compounds. This ring structure can confer specific biological activities and enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
97581-72-1 |
|---|---|
Molecular Formula |
C21H24N4O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[2-hydroxy-3-propyl-4-[[4-[2-(2H-tetrazol-5-yl)ethyl]phenoxy]methyl]phenyl]ethanone |
InChI |
InChI=1S/C21H24N4O3/c1-3-4-19-16(8-11-18(14(2)26)21(19)27)13-28-17-9-5-15(6-10-17)7-12-20-22-24-25-23-20/h5-6,8-11,27H,3-4,7,12-13H2,1-2H3,(H,22,23,24,25) |
InChI Key |
HEPNHAYVEMEOKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)COC2=CC=C(C=C2)CCC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


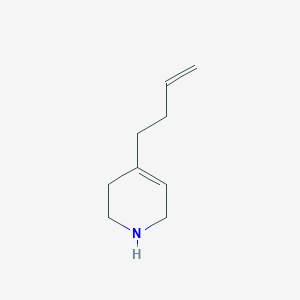
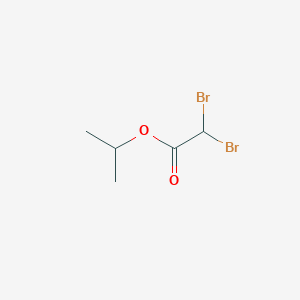

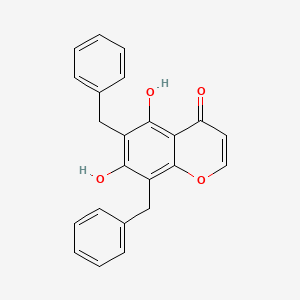
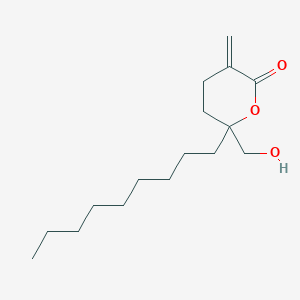
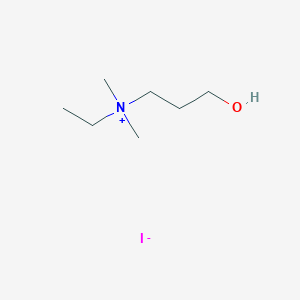
![N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine](/img/structure/B14352257.png)
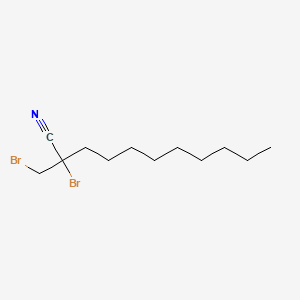


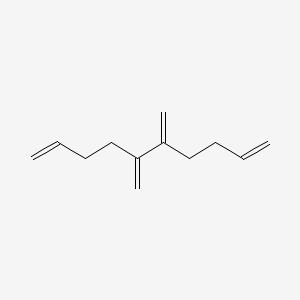
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
